3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzyloxyphenyl group, and an ethoxy-hydroxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with a benzyloxyphenyl halide in the presence of a base such as potassium carbonate.
Formation of the ethoxy-hydroxyphenyl group: This can be done by reacting the intermediate with an ethoxy-hydroxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-methoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[4-(benzyloxy)phenyl]-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H24N4O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O4/c1-2-33-24-10-6-9-20(25(24)31)16-27-30-26(32)23-15-22(28-29-23)19-11-13-21(14-12-19)34-17-18-7-4-3-5-8-18/h3-16,31H,2,17H2,1H3,(H,28,29)(H,30,32)/b27-16+ |
InChI Key |
BBUXEHYMTVILHL-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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